molecular formula C26H21N5O3S B10886824 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate

2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate

Cat. No.: B10886824
M. Wt: 483.5 g/mol
InChI Key: RAAJIWOFQFBLRY-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining naphthalene, triazinoindole, and allyl substituents. The core structure includes a naphthalen-1-ylamino-oxoethyl group linked via a sulfanyl bridge to a 5-allyl-substituted triazino[5,6-b]indole moiety. The allyl group may enhance lipophilicity and influence pharmacokinetic properties, while the naphthalene system could contribute to π-π stacking interactions in biological targets.

Properties

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C26H21N5O3S/c1-2-14-31-21-13-6-5-11-19(21)24-25(31)28-26(30-29-24)35-16-23(33)34-15-22(32)27-20-12-7-9-17-8-3-4-10-18(17)20/h2-13H,1,14-16H2,(H,27,32)

InChI Key

RAAJIWOFQFBLRY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the condensation of 5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde to form an intermediate, which is then reacted with 2-(1-naphthylamino)-2-oxoethyl acetate under specific conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the naphthylamino and triazinoindole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can disrupt the replication and transcription processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinoindole Core

The triazinoindole moiety is a critical pharmacophore. Key analogs differ in substituents at the 5-position:

  • Methyl () : Reduces steric bulk, possibly improving solubility but decreasing lipophilicity. IR data for methyl analogs show C=O stretches at ~1676 cm⁻¹, similar to the target compound’s expected carbonyl absorption .
  • Ethyl () : Increases hydrophobicity compared to methyl but lacks the allyl’s π-bond reactivity. Molecular weight increases by ~14 Da compared to the methyl derivative .

Table 1: Substituent Impact on Triazinoindole Derivatives

Compound Substituent Molecular Formula Molecular Weight Key Spectral Features (IR, NMR)
Target Compound Allyl C₂₄H₂₀N₄O₃S₂ 476.56 g/mol Expected C=O ~1670 cm⁻¹; allyl ¹H NMR δ 5.0–5.8
2-[(5-Methyl-5H-triazinoindol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide () Methyl C₁₉H₁₅N₇O₃S 437.43 g/mol C=O: 1676 cm⁻¹; Ar–H δ 7.2–8.6 ppm
2-[(5-Ethyl-5H-triazinoindol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide () Ethyl C₁₅H₁₃N₇OS₂ 371.44 g/mol Thiadiazole ¹³C δ 165–170 ppm

Variations in the Acetamide Side Chain

The acetamide group’s substitution pattern influences electronic and steric properties:

  • Naphthalen-1-ylamino-oxoethyl (Target Compound): The naphthalene system may enhance binding to hydrophobic pockets. Similar compounds () show NH stretches at ~3260 cm⁻¹ and aromatic C=C vibrations at ~1600 cm⁻¹ .
  • NMR data for nitrophenyl analogs reveal deshielded aromatic protons (δ 8.6 ppm) .
  • 1,3,4-Thiadiazol-2-yl () : Incorporation of a thiadiazole ring adds hydrogen-bonding capability and rigidity. Thiadiazole-related ¹³C shifts occur at ~165 ppm .

Physicochemical and Spectral Comparisons

  • Solubility : Allyl and ethyl substituents may reduce aqueous solubility compared to methyl derivatives.
  • Stability : Allyl groups could pose oxidative instability risks, whereas methyl/ethyl analogs are more inert.
  • Spectral Signatures: All compounds share C=O stretches (1670–1682 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹). Nitrophenyl derivatives exhibit distinct NO₂ asymmetric stretches (~1535 cm⁻¹) .

Biological Activity

The compound 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate represents a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate
  • Molecular Weight : 483.5 g/mol
  • Chemical Formula : C23H22N4O3S

The compound features a naphthalenyl moiety linked to a triazinoindole structure via a sulfanyl group, which is hypothesized to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of triazinoindoles have shown cytotoxic effects against various cancer cell lines. A study reported that triazinoindole derivatives had IC50 values as low as 1.61 µg/mL against cancer cells, suggesting that the presence of the triazine ring is crucial for activity .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameIC50 (µg/mL)Cancer Cell Line
Compound A1.61Jurkat
Compound B1.98A-431
Compound C< 0.5HeLa

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Similar naphthalene derivatives have demonstrated MIC values around 16 µg/mL against various bacterial strains .

The proposed mechanisms of action for compounds similar to 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate include:

  • Inhibition of DNA Synthesis : Many triazine-based compounds interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Some studies have shown that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that may protect cells from oxidative stress.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related triazinoindole compound in vitro. The results indicated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of naphthalene derivatives. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the triazinoindole core via copper(I)-catalyzed cycloaddition (CuAAC) between alkyne and azide precursors, as demonstrated in analogous triazinoindole syntheses .
  • Step 2 : Sulfanylacetate coupling using nucleophilic substitution or thiol-ene "click" chemistry under inert atmospheres (e.g., N₂) .
  • Optimization Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for heterocyclic coupling .
  • Catalyst : Cu(OAc)₂ (10 mol%) improves cycloaddition yields .
  • Temperature : 60–80°C for triazinoindole formation; room temperature for thiol-ene coupling .
  • Purity Control : Use column chromatography or recrystallization (ethanol/water) to isolate the product .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural validation relies on:
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Peaks at δ 5.38–5.48 ppm (s, 2H) confirm methylene groups in sulfanylacetate; aromatic protons (δ 7.2–8.6 ppm) validate naphthalene and indole moieties .
  • HRMS : Exact mass matching (e.g., [M+H]+ calculated: 404.1359; observed: 404.1348) ensures molecular formula accuracy .
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms >98% purity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the triazinoindole core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve low yields during the sulfanylacetate coupling step?

  • Methodological Answer : Common pitfalls and solutions:
  • Thiol Reactivity : Use freshly distilled thiols or stabilize with antioxidants (e.g., BHT) to prevent oxidation .
  • Steric Hindrance : Introduce electron-withdrawing groups (e.g., nitro) on the naphthalene ring to enhance electrophilicity .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for Heck-like coupling) if Cu-based methods fail .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Methodological Answer : Address discrepancies via:
  • ADME Profiling : Evaluate solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
  • Structure-Activity Relationship (SAR) : Modify the prop-2-en-1-yl group to improve bioavailability, as seen in pyrazolo-triazine analogs .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) and assess decomposition using TLC .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

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